molecular formula C10H15ClFNO B13045274 (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl CAS No. 2250242-06-7

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Cat. No.: B13045274
CAS No.: 2250242-06-7
M. Wt: 219.68 g/mol
InChI Key: WTBBOHWFRAEYJG-PPHPATTJSA-N
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Description

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorinated aromatic ring, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amine derivatives, and oxidized products.

Scientific Research Applications

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances its stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-3-(4-fluorophenyl)propan-1-OL hydrochloride
  • (S)-3-Amino-3-(3-fluoro-2-methylphenyl)propan-1-OL hydrochloride
  • (S)-3-Amino-3-(5-chloro-2-methylphenyl)propan-1-OL hydrochloride

Uniqueness

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

2250242-06-7

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m0./s1

InChI Key

WTBBOHWFRAEYJG-PPHPATTJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](CCO)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CCO)N.Cl

Origin of Product

United States

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